molecular formula C7H12O2 B14295606 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol CAS No. 114628-98-7

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol

Cat. No.: B14295606
CAS No.: 114628-98-7
M. Wt: 128.17 g/mol
InChI Key: PJQFWMDKQVWHCT-UHFFFAOYSA-N
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Description

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is a propargyl ether derivative with the molecular formula C₇H₁₂O₂. Its structure comprises a butan-1-ol backbone modified by a prop-2-yn-1-yl (propargyl) ether group at the 3-position. This compound combines the reactivity of the propargyl moiety—a terminal alkyne—with the hydroxyl group of butanol, making it a versatile intermediate in organic synthesis.

The propargyl group (HC≡C-CH₂-) introduces unique electronic and steric properties, while the ether linkage enhances stability compared to propargyl alcohol. The hydroxyl group at the terminal position may facilitate hydrogen bonding, influencing solubility and crystallinity.

Properties

CAS No.

114628-98-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-prop-2-ynoxybutan-1-ol

InChI

InChI=1S/C7H12O2/c1-3-6-9-7(2)4-5-8/h1,7-8H,4-6H2,2H3

InChI Key

PJQFWMDKQVWHCT-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol typically involves the reaction of 3-butyn-1-ol with an appropriate alkylating agent. One common method is the Williamson ether synthesis, where 3-butyn-1-ol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions have been explored for the synthesis of similar compounds, providing a scalable and efficient route .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can selectively reduce the alkyne group.

    Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.

Major Products

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major products are alkenes or alkanes, depending on the degree of reduction.

    Substitution: The major products vary based on the nucleophile used, resulting in ethers, esters, or amines.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile or leaving group, facilitating various substitution and elimination reactions. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Key Observations:

Propargyl Alcohol vs. 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol :

  • Propargyl alcohol’s hydroxyl group (pKa ~14) makes it significantly more acidic and reactive in nucleophilic substitutions or oxidation reactions compared to the ether derivative .
  • The ether linkage in 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol reduces hydrogen bonding capacity, likely lowering boiling point and aqueous solubility relative to propargyl alcohol.

Silane Derivative (Compound 6) :

  • The tetrahydropyran ring and silicon group in Compound 6 enhance steric bulk and lipophilicity, making it suitable for controlled-release applications or catalysis . In contrast, 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol’s simpler structure may favor volatility and ease of functionalization.

The ether-linked propargyl group in the target compound may instead prioritize stability in acidic environments.

Physicochemical and Reactivity Comparisons

Hypothetical Data Table (Extrapolated from Structural Analogues):

Property 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol Prop-2-yn-1-ol Compound 6 Benzothiazole Amine
Boiling Point ~200–220°C (est.) 114–115°C >300°C (est.) 280–300°C (est.)
Solubility in Water Low (ether group) Miscible Insoluble Low (aromatic core)
Reactivity Moderate (alkyne + ether) High (alkyne + alcohol) Low (steric hindrance) High (amine + alkyne)
Toxicity (LD₅₀, rat oral) Not reported 50–100 mg/kg Not reported Not reported

Key Findings:

  • Reactivity : The terminal alkyne in all compounds enables click chemistry (e.g., Huisgen cycloaddition), but the presence of a hydroxyl (propargyl alcohol) or amine (benzothiazole derivative) group increases participation in additional reactions, such as esterification or Schiff base formation.
  • Stability : Propargyl ethers like 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol are less prone to oxidation or hydrolysis than propargyl alcohol, making them preferable in long-term storage or harsh reaction conditions.

Notes

  • Further experimental studies are required to confirm physicochemical properties and applications.
  • All chemical names adhere to IUPAC nomenclature without abbreviations, as requested.

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